Fmrfamide - 152165-14-5

Fmrfamide

Catalog Number: EVT-1198221
CAS Number: 152165-14-5
Molecular Formula: C29H42N8O4S
Molecular Weight: 598.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

FMRFamide, a tetrapeptide with the amino acid sequence Phe-Met-Arg-Phe-NH2, was first identified in the clam Macrocallista nimbosa []. It is the archetypal member of a family of peptides (FMRFamide-related peptides, FaRPs) found in both invertebrates and vertebrates [, ]. This family exhibits remarkable structural conservation across species. In invertebrates, FMRFamide and related peptides play various roles, including the modulation of cardiac activity, neuronal excitability, and muscle contraction [, , , ].

Future Directions
  • Receptor Characterization: Further investigations are needed to fully elucidate the structure and function of both metabotropic and ionotropic FMRFamide receptors, particularly in vertebrates [, ].
  • Mammalian FaRPs: The identification and characterization of endogenous mammalian FMRFamide-related peptides and their specific roles are crucial for understanding their potential impact on human physiology and behavior [, , ].
  • Therapeutic Applications: The potential for FMRFamide or its analogs to serve as therapeutic agents, particularly in areas like pain management and addiction, warrants further exploration [, , ].
Source and Classification

Fmrfamide was first identified in the phylum Mollusca and has since been recognized in various other organisms, including nematodes and insects. It is classified as a neuropeptide due to its role in neurotransmission and modulation of physiological functions. Fmrfamide is characterized by the presence of the amino acid sequence phenylalanine-methionine-arginine-phenylalanine-amide (FMRFamide), which is crucial for its biological activity. This peptide is part of a larger family known as RFamide peptides, which share a common C-terminal RFamide motif.

Synthesis Analysis

The synthesis of Fmrfamide can be achieved through several methods, primarily involving solid-phase peptide synthesis (SPPS) or recombinant DNA technology.

  1. Solid-Phase Peptide Synthesis:
    • Reagents: Commonly used reagents include Fmoc (9-fluorenylmethoxycarbonyl) for protecting amino groups.
    • Steps: The synthesis involves sequential addition of protected amino acids to a solid support resin. After the desired sequence is assembled, deprotection and cleavage from the resin yield the free peptide.
    • Parameters: Typical coupling reactions are conducted at room temperature or slightly elevated temperatures (up to 60°C) using coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  2. Recombinant DNA Technology:
    • Cloning: The gene encoding Fmrfamide can be cloned into expression vectors and introduced into host cells (e.g., Escherichia coli or yeast).
    • Expression: The host cells are induced to express the peptide, followed by purification using affinity chromatography.
    • Yield: This method allows for higher yields and post-translational modifications that may be necessary for biological activity.
Molecular Structure Analysis

Fmrfamide has a relatively simple molecular structure characterized by its linear peptide chain. The molecular formula is C25H36N6O5C_{25}H_{36}N_{6}O_{5}, with a molecular weight of approximately 480.6 g/mol.

  • Structural Features:
    • The peptide consists of five amino acids with specific side chains that contribute to its biological function.
    • The C-terminal amide group is critical for receptor binding and activity.
  • Conformation:
    • In solution, Fmrfamide can adopt various conformations influenced by factors such as pH and solvent polarity. Studies suggest that it may exhibit helical structures under certain conditions.
Chemical Reactions Analysis

Fmrfamide participates in several biochemical reactions:

  1. Receptor Binding: Fmrfamide binds to specific G-protein-coupled receptors (GPCRs) in target cells, initiating signaling cascades that affect cellular responses.
  2. Degradation: The peptide can undergo enzymatic degradation by peptidases, which cleave it into smaller fragments that may retain some biological activity.
  3. Modification Reactions: Post-translational modifications such as phosphorylation or glycosylation can occur, affecting its stability and function.
Mechanism of Action

The mechanism of action of Fmrfamide primarily involves its interaction with specific receptors on target cells:

  • Receptor Activation: Upon binding to its receptor, Fmrfamide activates intracellular signaling pathways through G-proteins.
  • Physiological Effects: This activation leads to various physiological responses such as modulation of muscle contraction, neurotransmitter release, and regulation of locomotion in nematodes.
  • Signal Transduction Pathways: The pathways activated by Fmrfamide include cyclic adenosine monophosphate (cAMP) signaling and phosphoinositide turnover.
Physical and Chemical Properties Analysis

Fmrfamide exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and polar solvents but less soluble in non-polar solvents due to its hydrophilic nature.
  • Stability: The peptide is sensitive to heat and acidic conditions, which can lead to hydrolysis or degradation.
  • pH Sensitivity: Its biological activity can be influenced by pH; optimal activity is typically observed around neutral pH levels.
Applications

Fmrfamide has several scientific applications:

  1. Neuroscience Research: It serves as a model neuropeptide for studying neurotransmission mechanisms.
  2. Pharmacology: Investigated for potential therapeutic roles in modulating pain and other neurological conditions through its receptor interactions.
  3. Agricultural Science: Research into Fmrfamide-like peptides in nematodes has implications for pest control strategies in agriculture.
Introduction to FMRFamide and RFamide Peptide Superfamily

Historical Discovery and Initial Characterization in Mollusks

The tetrapeptide Phenylalanine-Methionine-Arginine-Phenylalanine amide (FMRFamide) was first isolated in 1977 from the ganglia of the bivalve mollusk Macrocallista nimbosa by Price and Greenberg. Its identification resolved a long-sought cardioexcitatory substance, initially designated "peak C" in chromatographic studies of molluskan nervous tissue extracts dating back to the late 1960s [1] [7]. This neuropeptide induced potent and rapid increases in heart rate and contractility in Mercenaria mercenaria, earning it the descriptor "molluskan cardioexcitatory peptide" [7] [9]. The discovery marked a paradigm shift in neuroendocrinology, revealing that neuropeptides with C-terminal amidation could function as potent physiological modulators.

Early biochemical characterization demonstrated FMRFamide’s susceptibility to proteolytic degradation and its stability in alcohol-based extracts. Immunohistochemical studies in the 1980s using antisera against FMRFamide revealed widespread distribution in the central and peripheral nervous systems of mollusks, including cerebral, pleural, pedal, and visceral ganglia of species like Placopecten magellanicus (sea scallop) and Helix aspersa (garden snail) [1] [3]. These findings confirmed its role as a neurosecretory product stored in dense-core vesicles and released into circulation or synaptic clefts.

Table 1: Key Early Discoveries in FMRFamide Research

YearDiscoverySpeciesSignificance
1977Isolation and sequencing of FMRFamideMacrocallista nimbosaFirst RFamide peptide identified; cardioexcitatory role
1982Immunohistochemical mapping in CNSLymnaea stagnalisConfirmed neurosecretory distribution in ganglia
1985Identification of extended FLRFamide peptidesOctopus vulgarisRevealed peptide family diversity in mollusks
1990Ligand-gated ion channel activationHelix aspersaDemonstrated direct ionotropic actions

Subsequent purification efforts in the 1980s–1990s identified structurally related peptides in mollusks, such as the heptapeptide SDPFLRFamide in Lymnaea stagnalis and the decapeptide ALSGDALFRFamide in Mytilus edulis, collectively termed FMRFamide-related peptides (FaRPs) [3] [7]. Functional assays showed these peptides modulated not only cardiac activity but also muscle contraction, feeding behavior, and synaptic transmission, establishing their multifunctional roles.

Evolutionary Conservation Across Metazoa: From Invertebrates to Mammals

FMRFamide-like immunoreactivity extends beyond mollusks to all major metazoan lineages, reflecting deep evolutionary conservation. In deuterostomes, RFamide peptides are documented in echinoderms (e.g., SALMFamides in Asterias rubens) and cephalochordates (e.g., Branchiostoma FLPs), while protostomes exhibit homologs in arthropods, nematodes, and annelids [5] [9]. Strikingly, vertebrates express five distinct RFamide subfamilies descended from common bilaterian ancestors: neuropeptide FF (NPFF), gonadotropin-inhibitory hormone (GnIH), pyroglutamylated RFamide peptide (QRFP), prolactin-releasing peptide (PrRP), and kisspeptin [4] [5].

Despite structural divergence, functional parallels exist. For example:

  • Cardiovascular modulation: FMRFamide’s cardioexcitatory role in clams mirrors NPFF’s regulation of blood pressure in rodents [1].
  • Opiate antagonism: FMRFamide inhibits morphine-induced analgesia in snails, analogous to NPFF’s anti-opioid actions in mammalian spinal cord [1] [8].
  • Energy homeostasis: QRFP and PrRP in mammals regulate appetite, echoing FLP control of feeding in Caenorhabditis elegans and insects [2] [5].

Gene duplication and loss have shaped this superfamily. While vertebrates retain five RFamide genes, Drosophila melanogaster possesses a single FMRFamide gene encoding multiple peptides, and C. elegans has 22 flp (FMRFamide-like peptide) genes [6]. Notably, luqin-type RFamides present in protostomes and deuterostome invertebrates were lost in vertebrates, whereas NPFF and QRFP systems expanded [5] [9].

Table 2: Evolutionary Distribution of RFamide Peptides

Phylum/ClassRepresentative PeptidesPhysiological Roles
MolluscaFMRFamide, FLRFamide, SDPFLRFamideCardioexcitation, muscle contraction
ArthropodaDPKQDFMRFamide (Drosophila)Myostimulation, ecdysis regulation
NematodaKSAYMRFamide (C. elegans)Locomotion, feeding inhibition
MammaliaNPFF, Kisspeptin, QRFPPain modulation, reproduction, appetite

Structural Classification of RFamide Peptides: Core Motifs and Subfamilies

RFamide peptides are unified by a C-terminal Arg-Phe-NH₂ motif but diverge into subfamilies based on N-terminal extensions, precursor organization, and receptor specificity. Five vertebrate subgroups are recognized:

  • NPFF Group:
  • Core Motif: PQRFamide
  • Members: Neuropeptide AF (AGEGLNSQFWSLAAPQRFamide), neuropeptide FF (FLFQPQRFamide)
  • Functions: Opioid modulation, cardiovascular regulation [2] [4].
  • GnIH Group:
  • Core Motif: LPXRFamide (X = Q/L)
  • Members: RFRP-1 (MPHSFANLPLRFamide), RFRP-3 (VPNLPQRFamide)
  • Functions: Inhibition of gonadotropin release [4] [5].
  • QRFP Group:
  • Core Motif: GGFSFRFamide (26RFa fragment)
  • Members: QRFP43 (pyroGlu-EDEGSEATGFLPAAGEKTSGPLGNLAEELNGYSRKKGGFSFRFamide)
  • Functions: Appetite stimulation, osteogenesis [2] [10].
  • PrRP Group:
  • Core Motif: GIRPVGRFamide (C-terminal of PrRP20)
  • Members: PrRP31, PrRP20
  • Functions: Prolactin release, stress response [4] [9].
  • Kisspeptin Group:
  • Core Motif: YNWNSFGLRFamide (kisspeptin-10)
  • Members: Kisspeptin-54, kisspeptin-14
  • Functions: Puberty initiation, GnRH stimulation [4].

In mollusks, FaRPs derive from five precursor genes:

  • FMRFamide: Encodes tetrapeptides (FMRFamide) and extended peptides (e.g., GDPFLRFamide).
  • LFRFamide: Yields LFRFamide and similar isoforms.
  • Luqin: Produces peptides with RxRFamide motifs.
  • Neuropeptide F: Generates large peptides resembling vertebrate NPY.
  • CCK/SK-like: Encodes sulfakinin homologs [3] [7].

Table 3: Structural Diversity of Molluskan FMRFamide-Related Peptides (FaRPs)

Gene FamilyPeptide ProductsCore MotifFunctions in Mollusks
FMRFamideFMRFamide, SDPFLRFamideX1X2RFamide*Cardioexcitation, neurotransmission
LFRFamideLFRFamide, pQFYRIamideLFRFamideMuscle contraction modulation
LuqinQDPALRLRFamideRxRFamideWater balance, reproduction
Neuropeptide FAPSLRLRFamideRPRFamideFeeding suppression
CCK/SK-likeGEEDYDDEEGEEYFamideDYDDYFamideDigestive enzyme regulation

*X1 = aromatic residue (F/Y/W); X2 = hydrophobic residue (M/L/I/F)

Receptor interactions rely critically on the RFamide motif. Structural studies of the human QRFP receptor (GPR103) reveal that the C-terminal RFamide anchors deep within the transmembrane pocket, forming hydrogen bonds with Gln³¹⁸⁷‧³⁹ and Thr¹⁰²²‧⁶¹, while the phenylalanine (F26) engages hydrophobic residues [10]. This "anchoring-and-recognition" mechanism is conserved across RFamide receptors, explaining functional redundancy among subfamilies. For example, vertebrate NPFF receptors (NPFFR1) tolerate binding of molluskan FMRFamide, though with reduced affinity [2] [8].

Properties

CAS Number

152165-14-5

Product Name

Fmrfamide

IUPAC Name

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide

Molecular Formula

C29H42N8O4S

Molecular Weight

598.8 g/mol

InChI

InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22-,23-,24-/m0/s1

InChI Key

WCSPDMCSKYUFBX-ZJZGAYNASA-N

SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N

Synonyms

FMRF
FMRF amide
FMRF NH2
FMRF-amide
FMRF-NH2
FMRFamide
FMRFamide, (D-Arg)-Isomer
FMRFamide, (D-Met)-Isomer
FMRFamide, (D-Phe)-Isomer
FMRFamide, (D-phenylalanine)-Isomer
Phe Met Arg Phe amide
Phe-Met-Arg-Phe-amide
Phe-Met-Arg-Phe-NH2

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N

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